Erythromycin-d3
Description
Significance of Erythromycin-d3 as a Research Tool and Analytical Standard
This compound is primarily significant as an analytical standard, specifically an internal standard, for the quantification of erythromycin (B1671065) in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comnih.gov Erythromycin is a macrolide antibiotic used to treat a wide range of bacterial infections. nih.govdrugbank.com Accurate measurement of its concentration is critical in pharmacokinetic studies, environmental monitoring, and food safety analysis. nih.govnih.gov
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. Because this compound is chemically identical to erythromycin, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its higher mass allows it to be separately detected by the mass spectrometer. By comparing the signal intensity of the target analyte (erythromycin) to the known concentration of the internal standard (this compound), analysts can correct for variations in sample handling and instrument response, leading to highly accurate and reliable quantification. fda.gov
For example, a validated LC-MS/MS method developed by the U.S. Food and Drug Administration (FDA) for determining antibiotic residues in distillers grains uses Erythromycin-(N-methyl-¹³C,d₃) as the internal standard for the quantification of erythromycin A. fda.gov Similarly, LC-MS/MS methods for analyzing erythromycin in human plasma utilize a deuterated internal standard to ensure high sensitivity and precision, which is essential for clinical pharmacokinetic studies. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₇H₆₄D₃NO₁₃ | lgcstandards.com |
| Molecular Weight | 736.96 | lgcstandards.com |
| Purity | >95% (HPLC) | lgcstandards.com |
| Appearance | Solid | caymanchem.com |
| Storage Temperature | -20°C | lgcstandards.com |
| Unlabeled CAS # | 114-07-8 (Erythromycin) | lgcstandards.com |
Table 2: Application of Deuterated Erythromycin in Analytical Methods
| Application | Technique | Matrix | Purpose | Source |
|---|---|---|---|---|
| Quantification of Erythromycin A | LC-MS/MS | Distillers Grains | Determination of antibiotic residues | fda.gov |
| Quantification of Erythromycin | LC-MS/MS | Human Plasma | Clinical pharmacokinetic analysis | nih.gov |
| Quantification of Antibiotics | UPLC-MS/MS | Wastewater, River Water, Sediment | Environmental exposure estimation | nih.gov |
Historical Development and Emerging Applications of Deuterated Compounds in Scientific Inquiry
The scientific journey of deuterated compounds began with the discovery of deuterium (B1214612) in 1931 by Harold Urey, an achievement that earned him the Nobel Prize in Chemistry in 1934. wikipedia.org The initial applications focused on using deuterium as a tracer and a tool to study reaction mechanisms through the kinetic isotope effect. wikipedia.orgosti.gov
Despite this early interest, it took several decades for the concept to translate into an approved therapeutic. The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017 for the treatment of chorea associated with Huntington's disease. wikipedia.orgnih.gov This marked a significant milestone, validating the "deuterium switch" approach, where an existing drug is modified to create an improved, patentable version. nih.gov
More recently, the application of deuteration has evolved beyond modifying existing drugs. The focus is shifting toward incorporating deuterium "de novo" during the initial drug discovery process to optimize novel chemical entities from the start. nih.gov This strategy was validated with the FDA approval of deucravacitinib (B606291) in 2022, the first example of a novel, de novo deuterated drug. nih.gov The use of deuterium is now seen as a powerful tool in the medicinal chemist's toolbox to enhance the efficacy, safety, and tolerability of new medicines. researchgate.netgabarx.com
Properties
Molecular Formula |
C₃₇H₆₄D₃NO₁₃ |
|---|---|
Molecular Weight |
736.95 |
Synonyms |
E-Base-d3; E-Mycin-d3; Erythromycin A-d3; Aknemycin-d3; Aknin-d3; emgel-d3; Ery-Derm-d3; Erymax-d3; Ery-Tab-d3; Erythromid-d3; ERYC-d3; |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies for Erythromycin D3
Chemical Synthesis Routes for Deuteration of Erythromycin (B1671065)
The introduction of deuterium (B1214612) into the erythromycin structure is primarily achieved through chemical synthesis, targeting specific positions within the molecule.
Regioselective Deuteration Strategies
Regioselective deuteration ensures that deuterium atoms are incorporated at specific, desired locations within the erythromycin molecule. A common strategy involves the deuteration of the N-methyl group on the desosamine (B1220255) sugar moiety. This is often accomplished by using a deuterated methylating agent in the final steps of the synthesis or through an exchange reaction on the final erythromycin molecule.
Catalytic methods are emerging as powerful tools for site-selective deuteration. marquette.edu For instance, photoredox catalysis has been successfully applied to achieve high levels of deuterium incorporation in various drug molecules, including macrolides, using D₂O as the deuterium source. princeton.edu This method offers the advantage of occurring in a single step and retaining the stereochemistry at chiral centers. princeton.edu Another approach involves the regioselective alkylation at the C-6 hydroxyl group of erythromycin A-oxime derivatives, which can be adapted for introducing deuterated alkyl groups. researchgate.net The choice of protecting groups, solvents, and bases plays a critical role in controlling the reactivity and regioselectivity of such reactions. researchgate.net
Enzymatic Deuteration Approaches
While chemical synthesis is the predominant method, enzymatic approaches present a potential alternative for deuteration. Enzymes, such as those involved in the biosynthesis of erythromycin (erythromycin resistance methyltransferases or Erms), could theoretically be utilized with deuterated precursors to incorporate deuterium into the molecule. uu.nl However, the practical application of enzymatic deuteration for producing Erythromycin-d3 is not widely documented in the reviewed literature. The focus of enzymatic studies related to erythromycin often revolves around understanding resistance mechanisms, such as the methylation of ribosomal RNA by Erm enzymes, which prevents the antibiotic from binding. uu.nl
Precursor Labeling Techniques
Precursor labeling involves incorporating deuterium into a precursor molecule that is then used in the synthesis of this compound. This can be a multi-step process. For example, a deuterated version of a building block, such as a deuterated methyl iodide, can be used to introduce the N-methyl-d3 group onto the desosamine sugar. acs.org Fermentation processes can also be employed, where the producing microorganism, Saccharopolyspora erythraea, is fed with a deuterated precursor. d-nb.info For instance, feeding the culture with D3-labeled methylmalonate has been shown to result in the incorporation of deuterium into the methyl side chains of the erythromycin molecule. d-nb.info The efficiency of incorporation can be quantified by analyzing the resulting erythromycin for deuterium content. d-nb.info
Isotopic Purity and Enrichment Assessment
Ensuring the isotopic purity and accurately quantifying the level of deuterium incorporation are critical for the use of this compound as an internal standard.
Analytical Techniques for Purity Verification (e.g., Mass Spectrometry, NMR Spectroscopy)
Mass Spectrometry (MS) is a primary tool for verifying the isotopic purity of this compound. sigmaaldrich.com It allows for the determination of the molecular weight of the labeled compound and can distinguish it from its unlabeled counterpart. sigmaaldrich.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to separate this compound from other components and analyze its mass-to-charge ratio, confirming the presence of the deuterium atoms. nih.govnih.govfda.gov High-resolution mass spectrometry can provide precise mass measurements to further confirm the isotopic composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for assessing isotopic labeling. psu.edumagritek.comrsc.orgrsc.org Both ¹H NMR and ¹³C NMR can be used. In ¹H NMR, the absence or reduction of signals at the positions where deuterium has been substituted provides evidence of successful deuteration. ¹³C NMR spectra can also show changes in chemical shifts or coupling constants upon deuteration. psu.edu Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide detailed structural information and confirm the exact location of the deuterium labels. magritek.comrsc.org
Quantification of Deuterium Incorporation
The extent of deuterium incorporation is a critical parameter. It is often expressed as isotopic purity or atom percent excess. For this compound, a high level of deuterium incorporation is desirable. Commercially available standards often specify a deuterium incorporation of ≥99% deuterated forms (d₁-d₃) or provide specific atom percentages for deuterium. caymanchem.comcaymanchem.com
Quantification is typically performed using mass spectrometry. By analyzing the mass spectrum, the relative intensities of the peaks corresponding to the unlabeled erythromycin (M), the singly deuterated species (M+1), doubly deuterated (M+2), and triply deuterated (M+3) can be measured. From these intensities, the percentage of each isotopologue can be calculated, providing a quantitative measure of deuterium incorporation. For example, in feeding experiments with D3-labeled precursors, the change in the isotope ratio of the detected erythromycin is analyzed by comparing the mass spectra of the labeled samples to a control. d-nb.info
Table of Analytical Data for this compound Characterization
| Analytical Technique | Parameter Measured | Typical Findings | Reference |
| Mass Spectrometry | Molecular Weight / Mass Shift | M+4 (for Erythromycin-(N-methyl-¹³C,d₃)) | sigmaaldrich.com |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | caymanchem.com | |
| Precursor/Product Ions (LC-MS/MS) | Precursor: 734.7 m/z; Products: 158.2, 576.5, 116.2 m/z | fda.gov | |
| NMR Spectroscopy | Chemical Shifts (¹H and ¹³C) | Absence of N-methyl proton signal in ¹H NMR; shifts in adjacent carbons in ¹³C NMR. | psu.edumagritek.com |
| Coupling Constants | Changes in J-coupling constants near the site of deuteration. | psu.edu | |
| Chromatography (HPLC) | Chemical Purity | >95% | lgcstandards.com |
Advanced Analytical Methodologies Utilizing Erythromycin D3
Mass Spectrometry Applications of Erythromycin-d3 as an Internal Standard
In mass spectrometry, deuterated compounds are frequently used as internal standards to accurately quantify the concentration of a target analyte in a sample. alfa-chemistry.com this compound is particularly valuable in this role for the analysis of Erythromycin (B1671065) in various matrices, including biological fluids, food products, and environmental samples. fda.govoup.comnih.gov As an internal standard, it is added to a sample in a known quantity at the beginning of the analytical procedure. researchgate.net Because this compound is chemically almost identical to Erythromycin, it experiences similar effects during sample extraction, cleanup, and ionization. By comparing the mass spectrometer's response of the analyte to that of the deuterated standard, analysts can correct for sample loss and variations in instrument response, leading to highly accurate and precise quantification. fda.govresearchgate.net
Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical method that provides measurements of the highest metrological quality, traceable to the International System of Units (SI). nist.govnih.gov The technique is essentially an internal standardization method where an isotopically enriched version of the analyte, such as this compound, is used as the "spike". researchgate.net This spike is added to the sample and allowed to equilibrate, ensuring a homogeneous mixture. researchgate.net
The core principle of IDMS lies in the measurement of the altered isotope ratio of the analyte after the addition of the spike. researchgate.net Since the amount and isotopic composition of the added spike are known, and the isotopic composition of the analyte and the final blend can be measured by a mass spectrometer, the initial amount of the analyte in the sample can be calculated with high accuracy. nist.gov A key advantage of IDMS is that it can precisely compensate for any loss of the analyte during the sample preparation and measurement process, as both the analyte and the isotopic standard are lost in the same proportion. researchgate.net
Validation of an IDMS method is a rigorous process to ensure its reliability and accuracy for a specific application. nih.gov This involves characterizing the purity and isotopic composition of both the analyte standard and the isotopically labeled internal standard. The validation procedure assesses parameters such as accuracy, precision under intermediate conditions, and the limit of quantification (LQ). nih.gov For instance, a validated IDMS method for steroid hormones in water demonstrated accuracy within a 35% tolerance for most compounds at concentrations between 0.1 and 10 ng L-1. nih.gov This level of validation ensures that the data generated is robust and reliable for applications like environmental monitoring. nih.gov
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of compounds like Erythromycin in complex mixtures. nih.gov The development and validation of these methods are crucial for their application in clinical and regulatory settings. fda.govnih.gov this compound is the internal standard of choice in these assays, ensuring high accuracy and precision. fda.govoup.com
Method development involves optimizing several stages. First, the sample preparation must efficiently extract the analyte and internal standard from the matrix; this often involves protein precipitation or solid-phase extraction (SPE). nih.govnih.gov Second, the liquid chromatography conditions—including the choice of column, mobile phases, and gradient elution—are optimized to achieve good separation and symmetric peak shapes in a suitable runtime. nih.govnih.gov For example, a C18 column is commonly used for the separation of macrolides. nih.gov Third, the mass spectrometer parameters are tuned for maximum sensitivity, using techniques like multiple reaction monitoring (MRM) in positive electrospray ionization (ESI+) mode to monitor specific precursor-to-product ion transitions for both Erythromycin and this compound. nih.govnih.gov
Method validation is performed according to established guidelines to demonstrate that the method is fit for its intended purpose. Key validation parameters include:
Linearity: The method should produce results that are directly proportional to the concentration of the analyte in the sample. This is typically demonstrated by a high correlation coefficient (e.g., >0.99) for the calibration curve. nih.govthepharmajournal.com
Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the closeness of agreement between repeated measurements. These are assessed using quality control (QC) samples at different concentration levels. nih.govnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov
Recovery: This measures the efficiency of the extraction procedure. nih.gov
Matrix Effect: This assesses whether components of the sample matrix interfere with the ionization of the analyte, potentially suppressing or enhancing the signal. nih.gov
Stability: The stability of the analyte is tested under various conditions, such as freeze-thaw cycles and storage at different temperatures. nih.gov
The table below summarizes typical validation parameters from a developed LC-MS/MS method for Erythromycin analysis using a deuterated internal standard.
| Validation Parameter | Typical Finding/Result | Reference |
|---|---|---|
| Linearity (Correlation Coefficient) | > 0.995 | nih.gov |
| Intra- and Inter-day Precision (%RSD) | < 12.0% | nih.gov |
| Accuracy | 86.1% to 109.0% | nih.gov |
| Recovery (Erythromycin) | 87.78% to 104.22% | nih.gov |
| Limit of Quantification (LOQ) | 0.01 to 0.5 ng/mL | nih.govnih.gov |
High-Resolution Mass Spectrometry (HRMS) offers significant advantages for trace analysis, particularly in the identification and confirmation of compounds in complex matrices like food and environmental samples. nih.govnih.gov Unlike tandem quadrupole mass spectrometers that monitor specific mass transitions, HRMS instruments (e.g., Time-of-Flight or Orbitrap) measure the mass-to-charge ratio (m/z) of ions with very high accuracy and resolution. This allows for the determination of the elemental composition of an ion, providing a high degree of confidence in its identification. lcms.cz
In the context of trace analysis of Erythromycin, HRMS coupled with liquid chromatography (LC-HRMS) can be used for both targeted quantification and non-targeted screening. nih.gov For non-targeted analysis, HRMS is invaluable for identifying unknown metabolites or degradation products without the need for reference standards. nih.govlcms.cz For example, LC-HRMS was successfully used to identify N-desmethyl-erythromycin A as a metabolite of Erythromycin A in chicken liver microsomes. nih.gov
Even in HRMS, an internal standard like this compound is crucial for accurate quantification, especially at trace levels where matrix effects can be significant. The use of a stable isotope-labeled standard corrects for variations in instrument response and sample preparation, ensuring that trace-level measurements are reliable. nih.gov This is essential for applications such as monitoring antibiotic residues in food products to ensure consumer safety. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis of Deuterated Analogues
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. bbhegdecollege.com For deuterated analogues like this compound, NMR serves two main purposes: confirming the exact location and extent of deuterium (B1214612) labeling, and providing a means for quantitative analysis. nih.govwiley.comyoutube.com While ¹H NMR is the most common NMR experiment, the analysis of deuterated compounds often involves specialized techniques like ²H NMR and multi-nuclear experiments (e.g., ¹³C NMR). alfa-chemistry.comsigmaaldrich.com
Deuterium NMR (²H-NMR or D-NMR) is a specialized NMR technique that directly observes the deuterium (²H) nucleus, which has a nuclear spin of 1. youtube.comwikipedia.org Its primary application in the context of this compound is to verify the success of the deuteration process. wikipedia.orgmagritek.com A compound that has been successfully labeled will show a strong signal in the ²H-NMR spectrum at the chemical shifts corresponding to the positions of the deuterium atoms, while the corresponding signals in the ¹H-NMR spectrum will disappear or be significantly reduced. magritek.com
Key characteristics and applications of ²H-NMR include:
Verification of Labeling: It provides direct evidence of deuterium incorporation and can be used to identify the specific sites of labeling within the molecule. sigmaaldrich.com
Quantitative Analysis: Under appropriate experimental conditions, the integrals of the peaks in a ²H-NMR spectrum are proportional to the number of deuterium atoms, allowing for the determination of isotopic abundance or enrichment. sigmaaldrich.com This can sometimes be more accurate than methods based on mass spectrometry or ¹H NMR. nih.govwiley.com
Spectral Properties: The chemical shift range in ²H-NMR is similar to that of ¹H-NMR, but the resolution is generally lower, resulting in broader peaks. wikipedia.orgmagritek.com Due to the very low natural abundance of deuterium (0.015%), samples must be isotopically enriched to obtain a sufficiently strong signal. wikipedia.org
A comprehensive analysis of this compound involves a combination of several NMR experiments to fully characterize its structure and purity. magritek.compsu.edu These multi-nuclear studies leverage the information obtained from different nuclei (¹H, ¹³C, ²H) and through-bond or through-space correlations.
¹³C NMR: This technique provides a spectrum where each unique carbon atom in the molecule gives a distinct signal. magritek.com The chemical shifts in ¹³C NMR are sensitive to the local electronic environment. The presence of a deuterium atom on or near a carbon atom can cause a small but measurable change in its chemical shift (an isotopic shift), which can be used to confirm the location of the label and even quantify site-specific deuteration levels. nih.govresearchgate.net
2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for unambiguously assigning all the ¹H and ¹³C signals in a complex molecule like Erythromycin. magritek.compsu.edu
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). magritek.compsu.edu
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. magritek.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure and assigning non-protonated (quaternary) carbons. magritek.com
By using these techniques in concert, a complete structural and isotopic profile of this compound can be established.
The table below summarizes the key NMR spectroscopic techniques and their primary role in the analysis of Erythromycin and its deuterated analogues.
| NMR Technique | Primary Application for this compound | Reference |
|---|---|---|
| ¹H NMR (Proton NMR) | Confirms overall molecular structure and can be used to quantify residual proton signals for isotopic purity assessment. | magritek.comresearchgate.netrsc.org |
| ²H NMR (Deuterium NMR) | Directly detects deuterium atoms, verifies the site and extent of labeling, and allows for quantitative analysis of isotopic abundance. | sigmaaldrich.comwikipedia.orgmagritek.com |
| ¹³C NMR (Carbon-13 NMR) | Assigns all carbon signals and can detect isotopic shifts caused by deuterium, aiding in structural confirmation and quantification. | magritek.comresearchgate.net |
| 2D COSY | Establishes proton-proton spin coupling networks to connect different parts of the molecule. | magritek.compsu.edu |
| 2D HSQC/HMBC | Assigns all protonated and non-protonated carbons by correlating ¹H and ¹³C nuclei through one-bond (HSQC) or multiple-bond (HMBC) couplings. | magritek.com |
Chromatographic Separations Coupled with Isotopic Tracers
The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard in quantitative chromatographic analysis, especially when coupled with mass spectrometry. This technique, known as stable isotope dilution analysis, relies on the principle that the isotopically labeled standard (tracer) behaves almost identically to the native analyte throughout the analytical process. By adding a known amount of this compound to a sample, any loss of the target analyte during sample preparation or injection is corrected for by measuring the ratio of the analyte to the internal standard.
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technique for the sensitive and selective quantification of erythromycin in complex matrices. This compound is an ideal internal standard for these methods. fda.gov
Method development for the analysis of erythromycin using an isotopic tracer involves optimizing several key parameters to achieve robust and reliable separation and detection.
Sample Preparation: The process often begins with sample extraction using a solvent like acetonitrile (B52724), sometimes mixed with a buffer. oup.comnih.gov This is followed by a cleanup step, frequently employing solid-phase extraction (SPE) to remove interfering matrix components. oup.com The final extract is then reconstituted in a solvent compatible with the mobile phase. nih.gov
Stationary Phase (Column): Reversed-phase columns, especially C18, are commonly used for separating macrolides like erythromycin. nih.govthepharmajournal.com The choice of column can be critical; for instance, polymeric columns can offer stability at high pH, a condition that often improves the chromatography of erythromycin. nih.govcore.ac.uk The use of Ultra-High-Performance Liquid Chromatography (UHPLC) with smaller particle size columns (e.g., 1.7 µm) can significantly reduce analysis time and improve separation efficiency. nih.govthepharmajournal.com
Mobile Phase: The mobile phase typically consists of an aqueous component and an organic modifier like acetonitrile or methanol. nih.govlcms.cz The pH of the aqueous portion is a crucial parameter; erythromycin analysis often benefits from a slightly alkaline pH (e.g., pH 8-9) to ensure the analyte is in a neutral form, leading to better peak shape and retention on reversed-phase columns. nih.govresearchgate.net Additives such as ammonium (B1175870) acetate (B1210297) or formic acid are frequently included to improve ionization efficiency for mass spectrometry detection. nih.govnih.gov Gradient elution is often employed to effectively separate the analyte from matrix components. thepharmajournal.com
Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity. nih.gov In this setup, specific precursor-to-product ion transitions are monitored for both erythromycin and its isotopic tracer, this compound. This process, known as Multiple Reaction Monitoring (MRM), ensures that only the compounds of interest are quantified, minimizing matrix interference. nih.govresearchgate.net For example, in one method, Erythromycin-(N-methyl-13C,d3) was used as the internal standard to quantify erythromycin A residues in distillers grains. oup.comfda.gov The peak area ratio of the analyte to the internal standard is plotted against concentration to generate a calibration curve for quantification. oup.com
Below is a table summarizing typical parameters for LC-MS/MS methods developed for erythromycin analysis, where an isotopic tracer like this compound would be employed.
| Parameter | Condition/Value | Reference |
|---|---|---|
| LC System | UHPLC / HPLC | thepharmajournal.comnih.gov |
| Column | Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | nih.gov |
| Column Temperature | 40 - 50 °C | thepharmajournal.comfda.gov |
| Mobile Phase A | 0.1% Formic acid in water | nih.gov |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | nih.gov |
| Flow Rate | 0.4 - 0.7 mL/min | nih.govfda.gov |
| Injection Volume | 5 - 10 µL | nih.govfda.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govresearchgate.net |
The analysis of large, polar, and thermally labile molecules like erythromycin by Gas Chromatography (GC) presents significant challenges. Direct injection of erythromycin into a GC system is generally not feasible as it lacks the necessary volatility and would likely decompose at the high temperatures of the injection port and column.
Therefore, the use of this compound in a GC-based method would necessitate a chemical derivatization step. core.ac.uk This process modifies the analyte to increase its volatility and thermal stability. Common derivatization reactions for compounds with hydroxyl and amine groups include silylation.
Key considerations for a GC-MS method utilizing this compound include:
Derivatization: Both the analyte (erythromycin) and the internal standard (this compound) must undergo the same derivatization reaction with high efficiency and reproducibility. The resulting derivatives must be stable enough for GC analysis.
Isotopic Integrity: The derivatization process must not promote H/D exchange at the labeled positions on this compound, which would compromise its function as an internal standard.
Mass Spectrometry: In a GC-MS context, the mass spectrometer would be used to monitor specific fragment ions of the derivatized analyte and the derivatized internal standard. researchgate.net The choice of ions is critical to ensure there is no cross-contribution between the analyte and the internal standard, which could lead to inaccurate quantification. researchgate.net
While GC-MS with isotopically labeled standards is a powerful technique for many smaller molecules, the extensive sample preparation and derivatization required for erythromycin make LC-MS/MS the far more common and straightforward approach. researchgate.netnih.gov
Other Spectroscopic Techniques for Isotopic Characterization (e.g., Infrared, Raman)
Beyond its use in chromatography, this compound can be characterized by various spectroscopic techniques that are sensitive to isotopic substitution. Infrared (IR) and Raman spectroscopy are vibrational techniques that probe the molecular vibrations of a compound. The substitution of a hydrogen atom with a heavier deuterium atom alters the vibrational frequencies of the bonds involved. libretexts.org
The fundamental principle is that the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved in the bond. libretexts.org Since deuterium is approximately twice the mass of hydrogen, the C-D (carbon-deuterium) bond vibrates at a significantly lower frequency than a C-H (carbon-hydrogen) bond.
Infrared (IR) Spectroscopy: In an IR spectrum of this compound, the characteristic C-H stretching vibrations, typically found in the 2800-3000 cm⁻¹ region, would be accompanied by new absorption bands corresponding to C-D stretches. These C-D stretching bands appear in a distinct, less crowded region of the spectrum, generally around 2100-2200 cm⁻¹. This clear shift allows for the confirmation of deuteration.
Raman Spectroscopy: Similar to IR, Raman spectroscopy can detect the isotopic substitution. nih.gov A Raman spectrum of this compound would show peaks in the C-D stretching region, providing direct evidence of deuterium incorporation. acs.org Raman microspectroscopy, in particular, can be used to probe the biochemical composition within single cells and has been employed to trace the uptake of deuterium-labeled compounds in microorganisms. nih.govacs.org The high sensitivity of modern techniques like mid-infrared photothermal (MIP) microscopy, which can be integrated with Raman systems, allows for the detection of subtle metabolic changes and isotopic labeling at the single-cell level. nih.gov
High-resolution mass spectrometry (HRMS) is another powerful technique for isotopic characterization. It can precisely determine the mass of the molecule, allowing for the confirmation of the number of deuterium atoms incorporated and the calculation of isotopic purity. researchgate.netnih.gov
The table below summarizes the expected vibrational frequency regions for C-H and C-D bonds.
| Bond Type | Typical Vibrational Frequency (cm⁻¹) | Spectroscopic Method |
|---|---|---|
| C-H Stretch | ~2800 - 3000 | Infrared & Raman |
| C-D Stretch | ~2100 - 2200 | Infrared & Raman |
Research on Metabolic Pathways and Biotransformation Using Erythromycin D3
In Vitro Metabolism Studies with Erythromycin-d3 as a Tracer
In vitro systems are indispensable for investigating drug metabolism in a controlled environment, providing insights into enzymatic activities and cellular processes. This compound is employed as a tracer in these systems to monitor the biotransformation of erythromycin (B1671065).
The liver is the primary site of drug metabolism, and subcellular fractions like microsomes and cytosol are widely used to study specific metabolic reactions. Hepatic microsomes are rich in cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I oxidative metabolism. evotec.com Studies using these systems have been fundamental in understanding the metabolism of erythromycin.
Research has shown that erythromycin is primarily metabolized by the CYP3A4 isoenzyme. caymanchem.com In vitro incubations of erythromycin with human or rat liver microsomes in the presence of cofactors like NADPH have demonstrated its transformation into various metabolites. evotec.comnih.gov A notable finding from these studies is that erythromycin can act as both a substrate and an inhibitor of CYP3A4, and it can induce its own metabolism. nih.govnih.gov Repeated exposure can lead to the formation of a metabolite that forms an inactive complex with the reduced iron in cytochrome P-450, a phenomenon observable through spectral analysis. nih.govnih.gov
In such experimental setups, this compound is introduced into the incubation mixture. Its purpose is to act as a stable isotope tracer, allowing for the differentiation of the exogenous drug and its metabolites from any potential endogenous interfering substances in the microsomal preparation.
Table 1: Typical Components of a Hepatic Microsomal Incubation System
| Component | Function |
| This compound | Test substrate and tracer |
| Liver Microsomes | Source of metabolic enzymes (e.g., Cytochrome P450s) |
| NADPH-Regenerating System | Cofactor required for CYP enzyme activity |
| Phosphate Buffer | Maintains optimal pH (typically pH 7.4) |
| Magnesium Chloride | Often included to support enzyme activity |
While microsomal systems are excellent for studying specific enzyme kinetics, they lack the complexity of a whole cell, which includes processes like drug transport across membranes and the interplay between phase I and phase II metabolism. Cellular models, such as primary hepatocytes or immortalized cell lines (e.g., HepG2, Caco-2), provide a more integrated environment for metabolic studies. worktribe.commdpi.com
For instance, the Caco-2 cell line, derived from human colorectal adenocarcinoma, is often used as a model for the intestinal epithelial barrier to study drug absorption and metabolism. worktribe.com Studies using these cells can provide data on both the transport of erythromycin across the cell monolayer and its subsequent intracellular metabolism. worktribe.com The hCMEC/D3 cell line is another valuable model, representing the human blood-brain barrier and allowing for the study of drug transport and metabolism within the central nervous system. mdpi.com
When this compound is applied to these cell cultures, researchers can track its passage into and through the cells, as well as its conversion to deuterated metabolites within the cellular environment. This approach provides a more comprehensive picture of the drug's disposition at a cellular level.
The key advantage of using this compound is the ability to precisely track its metabolic fate. The three deuterium (B1214612) atoms on the N-dimethyl group of the desosamine (B1220255) sugar give this compound a mass that is three units higher than unlabeled erythromycin. lgcstandards.com This mass difference is readily detectable by mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS). nih.gov
As this compound undergoes metabolism, the deuterium label is typically retained on the desosamine sugar moiety unless the metabolic reaction specifically targets the N-dimethyl group. For major metabolic pathways like N-demethylation, one of the primary routes for erythromycin, the resulting metabolite (N-desmethylerythromycin) would still contain the d3-label if the other methyl group is removed, or it would be tracked by the loss of the labeled fragment. This stable isotopic tag allows for the unambiguous identification of drug-related material in a complex biological matrix. nih.gov The mass spectrometer can be programmed to specifically search for the parent compound and its predicted metabolites based on their unique mass-to-charge (m/z) ratios.
Table 2: Example of Deuterium Tracking for a Major Erythromycin Metabolite
| Compound | Metabolic Reaction | Expected Mass Shift from Parent |
| This compound | Parent Compound | N/A |
| Anhydrothis compound | Dehydration | Loss of H₂O |
| N-desmethylerythromycin-d2 | N-demethylation (loss of a CD₃ group) | Loss of a methyl group; label may be partially or fully lost depending on the specific demethylation. If a CH₃ is lost, the d3-label is retained. |
In Vivo Non-Human Animal Model Metabolism Research Utilizing this compound
In a typical in vivo study, this compound is administered to an animal model, such as a rat or mouse. targetmol.comimi-conception.eu The use of the isotopically labeled compound is central to the experimental design. It allows researchers to administer the drug and then trace its journey through the body over time, distinguishing it from any other compounds present. targetmol.com
The design often involves collecting various biological samples at predetermined time points following administration. This allows for the construction of a pharmacokinetic profile, showing how the concentration of the parent drug and its metabolites changes in different parts of the body over time.
Following the administration of this compound to an animal model, a variety of biological matrices are collected for analysis. These samples are processed to extract the drug and its metabolites, which are then identified and quantified using sensitive analytical techniques like LC-MS/MS. nih.govd-nb.info The ability of MS to selectively detect the deuterated compounds ensures high specificity and accuracy. acs.org
The analysis of these different matrices provides a comprehensive overview of the drug's disposition:
Blood/Plasma: Reveals the concentration of the drug and its metabolites in circulation over time, which is key for determining pharmacokinetic parameters.
Urine and Feces: Helps to identify the major routes and extent of excretion for the parent drug and its metabolites.
Bile: Can be collected to investigate biliary excretion, a significant elimination pathway for many drugs metabolized in the liver.
Tissue Homogenates (e.g., liver, kidney): Provides information on drug distribution and accumulation in specific organs, and can identify sites of metabolism.
By analyzing these samples for this compound and its deuterated metabolites, researchers can build a complete picture of the compound's metabolic fate in a living system.
Quantitative Assessment of Biotransformation Pathways
The quantitative assessment of Erythromycin's metabolic pathways is crucial for understanding its disposition in the body. Studies often utilize isotopically labeled Erythromycin, such as ¹⁴C-Erythromycin in the Erythromycin Breath Test (ERMBT), to non-invasively measure the in vivo activity of specific metabolic enzymes. nih.govumich.edu This test relies on the principle that N-demethylation of labeled Erythromycin by hepatic CYP3A4 releases a labeled formaldehyde (B43269) molecule, which is further metabolized to labeled CO₂, detectable in exhaled breath. nih.govumich.edu The rate of labeled CO₂ exhalation is proportional to the metabolic activity of the CYP3A4 pathway. nih.gov
Research in patients with chronic kidney disease (CKD) has used the ERMBT to quantify CYP3A4 activity, demonstrating how disease states can alter metabolic function. The results indicate a potential reduction in CYP3A4 pathway activity in patients with certain kidney conditions compared to healthy controls. nih.gov
| Patient Group | Number of Subjects (n) | CYP3A4 Activity (% dose metabolized per hour, Mean ± SD) |
|---|---|---|
| Glomerulonephritis | 12 | 2.0 ± 0.8 |
| End-Stage Renal Disease (ESRD) | 12 | 1.9 ± 0.7 |
| Non-Glomerular CKD | 6 | 2.2 ± 0.6 |
| Healthy Controls | 12 | 2.7 ± 1.0 |
Biotransformation is recognized as a dominant mechanism for Erythromycin's removal in various environments, such as in sewer biofilms, although deconjugation of human metabolites can also occur. uq.edu.au
Enzyme Kinetics and Isotope Effects in this compound Biotransformation
The study of enzyme kinetics provides insight into the rates and mechanisms of drug metabolism. For Erythromycin, this involves examining both Cytochrome P450 (CYP) and non-CYP enzyme systems. The use of deuterated substrates like this compound is particularly valuable for investigating kinetic isotope effects, which can elucidate the fine details of enzymatic transition states.
Cytochrome P450 (CYP) Mediated Metabolism Investigations
The primary enzyme responsible for the metabolism of Erythromycin is Cytochrome P450 3A4 (CYP3A4). nih.govneu.edu.trresearchgate.net This enzyme is highly prevalent in the human liver and gastrointestinal tract and is involved in the metabolism of approximately 50% of clinically used drugs. neu.edu.trresearchgate.net The main metabolic reaction is the N-demethylation of the desosamine sugar moiety of Erythromycin. umich.edu
Erythromycin is not only a substrate but also a mechanism-based inhibitor of CYP3A4. caymanchem.comnih.gov This inhibition is a key factor in many drug-drug interactions. Studies using long-term hepatocyte cultures have quantified the inhibitory effect of Erythromycin on CYP3A4 activity. nih.gov At a concentration of 30 µM, Erythromycin can inhibit the metabolism of a model CYP3A4 substrate by over 85% for extended periods. nih.gov This inhibitory property allows Erythromycin to be used as a probe to determine the contribution of CYP3A4 to the clearance of other compounds. nih.gov While CYP3A4 is the major enzyme, CYP2B6 has also been listed as being involved in Erythromycin metabolism. neu.edu.tr
| Erythromycin Concentration (µM) | Inhibition of Alprazolam Intrinsic Clearance (CLint) |
|---|---|
| 3 | 58% |
| 15 | 75% |
| 30 | 89% |
| 60 | 94% |
Non-CYP Metabolic Pathways
One notable non-CYP mechanism is the enzymatic hydrolysis of the macrolactone ring, which inactivates the antibiotic. nih.gov This reaction is catalyzed by a family of enzymes known as Erythromycin esterases, such as EreA and EreB. nih.gov These enzymes are part of the hydrolase superfamily, and research has identified a key histidine residue as essential for their catalytic function, where it likely activates a water molecule for the hydrolysis reaction. nih.gov
Furthermore, hepatic drug transporters play a critical role in the disposition of Erythromycin. These include uptake transporters like organic anion transporting polypeptides (OATPs) and efflux transporters such as P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2). nih.gov The activity of these transporters influences the hepatic concentration of Erythromycin and, consequently, its availability for metabolism by CYP3A4. nih.govnih.gov
Kinetic Isotope Effects (KIE) Analysis
Kinetic Isotope Effect (KIE) analysis is a powerful technique used to determine the mechanism of a chemical reaction by measuring the change in reaction rate upon isotopic substitution. google.comprinceton.edu A KIE is the ratio of the reaction rate constant for a molecule with a light isotope to that of a molecule with a heavy isotope (k_light / k_heavy). google.com When a bond to the isotopically labeled atom is broken in the rate-determining step of a reaction, a primary KIE is observed. google.comprinceton.edu
In the context of this compound, the deuterium atoms are on a methyl group attached to the nitrogen of the desosamine sugar. caymanchem.com The primary metabolic pathway for Erythromycin is N-demethylation by CYP3A4, which involves the cleavage of a C-H bond on this methyl group. umich.edu Replacing hydrogen with deuterium (as in this compound) creates a stronger C-D bond due to a lower zero-point vibrational energy. google.com Consequently, breaking the C-D bond requires more energy, which can lead to a slower reaction rate compared to the non-deuterated compound.
Environmental Fate and Degradation Studies of Erythromycin D3 As a Surrogate
Photolytic Degradation Pathways of Erythromycin-d3
The photolytic degradation of erythromycin (B1671065) and its surrogates is a significant process influencing its persistence in sunlit aquatic environments. Studies have shown that erythromycin is not particularly photoactive at a wavelength of 254 nm. mdpi.com However, its degradation can be accelerated through indirect photolysis and advanced oxidation processes (AOPs). nih.govencyclopedia.pub
Advanced oxidation processes, which generate highly reactive hydroxyl radicals, have been shown to be effective in degrading erythromycin. nih.govencyclopedia.pub For instance, the photo-Fenton process, which involves the use of iron salts and hydrogen peroxide under solar irradiation, has demonstrated 100% removal of erythromycin. mdpi.com Similarly, heterogeneous photocatalysis using titanium dioxide (TiO2) has also proven effective in its complete degradation. mdpi.comresearchgate.net The degradation rate of erythromycin via photolysis is influenced by pH, with studies showing faster degradation at pH 7 compared to more acidic (pH 3) or alkaline (pH 9) conditions. nih.gov
While direct photolysis may be slow, these AOPs represent important abiotic degradation pathways for erythromycin in the environment.
Biotic Degradation Mechanisms in Environmental Matrices
Biotic processes, driven by microorganisms, play a crucial role in the transformation and degradation of erythromycin in the environment. researchgate.net The effectiveness of these processes can vary significantly depending on the environmental conditions and the microbial communities present.
Microbial Transformation Studies
Microbial transformation is a key factor in the environmental fate of erythromycin. researchgate.net Several studies have demonstrated the ability of microorganisms to degrade erythromycin. For example, a consortium of four aerobic bacteria was able to achieve 34.8% biodegradation of 14C-labeled erythromycin in a 20-day assay. researchgate.net The enzyme system responsible for degradation in some bacteria, such as Pseudomonas sp., has been found to be constitutive, and its activity can be enhanced by the presence of other macrolide antibiotics. jst.go.jp
Research has identified specific enzymes, such as erythromycin esterases (EreA and EreB), that can inactivate erythromycin by hydrolytically cleaving the macrolactone ring. researchgate.net This ring-opening mechanism renders the antibiotic unable to bind to its ribosomal target. researchgate.net Studies have also shown that microbial populations in aquaculture sediments can mineralize erythromycin A. jst.go.jp The presence of erythromycin can also influence the composition of microbial communities in environmental matrices. unil.ch
Aerobic and Anaerobic Degradation Processes
Both aerobic and anaerobic conditions can facilitate the degradation of erythromycin, although the efficiency and pathways may differ.
Under aerobic conditions , a bacterial consortium has been shown to utilize erythromycin as a carbon source, leading to its degradation. researchgate.net The addition of yeast extract can enhance this process. researchgate.net
Under anaerobic conditions , studies have demonstrated significant removal of erythromycin. mdpi.comnih.govnih.gov In anaerobic digestion processes, removal efficiencies of over 90% have been reported. nih.govnih.gov The degradation rate can be influenced by factors such as pH, with increased pH (e.g., 11.0) leading to enhanced decomposition. mdpi.com For instance, one study achieved an 86.7–87.5% removal of erythromycin at pH 11.0. mdpi.com However, high concentrations of erythromycin can also inhibit the anaerobic digestion process, affecting biogas production and the microbial community structure. nih.govnih.gov
Hydrolytic Stability and Transformation Products
The hydrolytic stability of erythromycin is a critical factor in its environmental persistence, particularly in aqueous systems. Erythromycin is known to be unstable in acidic conditions, which can lead to its degradation. nih.gov The rate of hydrolysis is significantly influenced by pH. mdpi.com
Application of this compound as a Tracer for Environmental Transport and Sorption Studies
This compound is utilized as an internal standard in analytical methods to accurately quantify the concentration of erythromycin and its transformation products in environmental samples. mdpi.com This is essential for studying its transport and sorption behavior in different environmental matrices.
Erythromycin has been found to have an affinity for binding to particulate matter and sediment. researchgate.net Sorption to soil components like clay particles and organic matter can reduce its mobility and degradation. iastate.edu The sorption process is influenced by pH, with the sorption rate of some antibiotics decreasing as pH increases. mdpi.com
Studies have investigated the adsorption of erythromycin onto various materials, including microplastics like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyethylene (PE). mdpi.com The main mechanisms governing this adsorption include hydrophobic interactions, electrostatic interactions, and hydrogen bonds. mdpi.com The use of tracers like this compound helps in accurately modeling these complex interactions and predicting the environmental transport of the antibiotic. mdpi.comfrontiersin.org
Interactive Data Table: Erythromycin Degradation Studies
| Degradation Method | Matrix | Conditions | Removal Efficiency | Reference |
| Photolytic Degradation (Photo-Fenton) | Water | Solar irradiation | 100% | mdpi.com |
| Photolytic Degradation (UV-C) | Water | pH 7 | Faster than pH 3 or 9 | nih.gov |
| Microbial Transformation | Water | 20-day aerobic assay | 34.8% | researchgate.net |
| Anaerobic Digestion | Erythromycin Fermentation Residue | pH 11.0 | 86.7-87.5% | mdpi.com |
| Anaerobic Digestion | Livestock Manure | - | >90% | nih.govnih.gov |
Mechanistic Investigations Leveraging Erythromycin D3 As a Probe
Binding Studies with Macromolecular Targets using Labeled Erythromycin (B1671065)
The study of how erythromycin interacts with large biomolecules is fundamental to understanding its antibiotic effect and its metabolic profile. In these investigations, Erythromycin-d3 provides an indispensable analytical reference for quantifying the binding of the unlabeled drug.
Erythromycin exerts its antibiotic effect by inhibiting protein synthesis. It achieves this by binding to the 50S ribosomal subunit of susceptible bacteria. caymanchem.combiomol.commedchemexpress.com The binding site is located within the nascent peptide exit tunnel, where the drug physically obstructs the path of the growing polypeptide chain. nih.gov Key interactions occur with specific nucleotides of the 23S ribosomal RNA, which stabilizes the drug within the tunnel. mdpi.com
While the fundamental mechanism of ribosomal binding is well-established for erythromycin, detailed kinetic and equilibrium binding studies benefit from the use of advanced analytical techniques like LC-MS/MS. In such assays, this compound would be used as an internal standard to precisely quantify the amount of unlabeled erythromycin bound to the ribosome or remaining free in solution after incubation. This allows for the accurate determination of binding constants (e.g., Kd) and the assessment of how factors like ribosomal mutations affect drug affinity.
Table 1: Key Ribosomal Interactions for Erythromycin
| Macromolecular Target | Binding Site Component | Type of Interaction | Reference |
|---|---|---|---|
| Bacterial 50S Ribosome | 23S ribosomal RNA (rRNA) | Inhibition of protein synthesis | caymanchem.combiomol.commdpi.com |
Beyond its ribosomal target, erythromycin interacts with metabolic enzymes in humans, most notably Cytochrome P450 3A4 (CYP3A4). medsafe.govt.nzwikipedia.org Erythromycin is both a substrate and an inhibitor of this key enzyme, which is responsible for the metabolism of a vast number of drugs. caymanchem.combiomol.comannualreviews.org This interaction is the basis for numerous clinically significant drug-drug interactions. biomolther.orgnih.gov
Studies designed to characterize the inhibition of CYP3A4 by erythromycin rely on measuring the enzyme's activity in the drug's presence. For example, the formation of metabolites from a known CYP3A4 substrate (like testosterone (B1683101) or midazolam) is measured with and without erythromycin. This compound is used in these contexts as an internal standard to accurately quantify the concentration of erythromycin in the assay, allowing for the calculation of inhibition parameters such as the IC₅₀ value. caymanchem.combiomol.com Radiotracer versions of erythromycin, such as ¹⁴C-erythromycin, have been used as probes in breath tests to assess in vivo CYP3A4 activity, a conceptually similar approach to using stable isotope-labeled probes. wikipedia.orgnih.govnih.gov
Table 2: In Vitro Inhibition of Human CYP3A4 by Erythromycin
| Assay | Parameter | Value | Reference |
|---|---|---|---|
| Inhibition of α-hydroxytriazolam formation | IC₅₀ | 33 µM | caymanchem.combiomol.com |
Exploration of Drug Transport Mechanisms
The ability of a drug to reach its target and its subsequent removal from the body are governed by its passage through cellular membranes and its interaction with transport proteins. This compound is a valuable tool for quantifying the parent compound in studies investigating these transport phenomena.
The passage of erythromycin across biological membranes, such as the intestinal epithelium, is a prerequisite for its systemic absorption. In vitro models using cell lines like Caco-2 are commonly employed to study drug permeability. umich.edu In these experiments, erythromycin is applied to one side of a cell monolayer, and its appearance on the other side is measured over time. To ensure accurate results, this compound is added as an internal standard during the LC-MS/MS analysis of the samples collected from the assay, enabling precise calculation of permeability coefficients.
Erythromycin is a known substrate of several efflux pumps, which are transport proteins that actively remove xenobiotics from cells. A prominent example is P-glycoprotein (P-gp), an ABC transporter that contributes to multidrug resistance and influences the pharmacokinetics of many drugs. nih.govumich.edu In bacteria, resistance to erythromycin can be mediated by efflux pumps like MsrA, which actively expel the drug from the bacterial cell, preventing it from reaching its ribosomal target. mdpi.com
Identifying a compound as an efflux pump substrate often involves comparing its accumulation in cells that express the pump versus cells where the pump is absent or inhibited. The concentration of the drug inside the cells is then measured. The use of this compound as an internal standard is crucial for the accurate quantification of intracellular erythromycin by LC-MS/MS, thereby providing reliable data to confirm its status as an efflux pump substrate and to study the kinetics of this transport. oup.comoup.com
Table 3: Example Data from an LC-MS/MS Analysis Using this compound This table is illustrative of how data would be generated in a transport study.
| Sample ID | Analyte (Erythromycin) Peak Area | Internal Standard (this compound) Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) |
|---|---|---|---|---|
| Standard 1 | 5,500 | 101,000 | 0.054 | 1.0 |
| Standard 2 | 52,000 | 99,500 | 0.523 | 10.0 |
| Test Sample A | 28,300 | 100,200 | 0.282 | 5.2 |
Advanced Research Applications and Future Directions for Erythromycin D3
Development of Novel Analytical Reference Materials and Certified Standards
Erythromycin-d3 is frequently utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. researchgate.netnih.gov Its role is to correct for variations during sample preparation and analysis, ensuring the accuracy and reliability of quantitative measurements. crimsonpublishers.com The development of certified reference materials (CRMs) for this compound is crucial for guaranteeing the quality and comparability of analytical results across different laboratories. sigmaaldrich.com These standards are essential for applications ranging from environmental monitoring of pharmaceutical residues to pharmacokinetic studies in drug development. researchgate.netinterreg-central.eu
Vendors in the chemical industry provide this compound with high purity, often greater than 95%, to meet the stringent requirements of analytical and forensic applications. lgcstandards.comlgcstandards.com The availability of well-characterized this compound, including its stable isotope-labeled counterparts like Erythromycin-13C,d3, further expands the toolkit for researchers. medchemexpress.com
Table 1: Commercial Availability of this compound and Related Standards
| Product Name | CAS Number | Molecular Formula | Notes |
| This compound | 959119-26-7 | C37H64D3NO13 | Deuterium (B1214612) labeled Erythromycin (B1671065). medchemexpress.compharmaffiliates.compipitech.com |
| Erythromycin-d6 | 959119-25-6 | C37H61D6NO13 | Deuterium labeled Erythromycin. medchemexpress.com |
| Erythromycin-13C,d3 | NA | C36¹³CH64D3NO13 | Carbon-13 and deuterium labeled Erythromycin. medchemexpress.compipitech.com |
| Dirithromycin-d3 | NA | C47H75D3N2O14 | Deuterated derivative of Erythromycin. pharmaffiliates.com |
| Erythromycylamine-d3 | NA | C37H67D3N2O12 | Deuterated derivative of Erythromycin. pharmaffiliates.com |
This table is generated based on data from multiple sources and is for informational purposes.
Integration of this compound in Multi-Omics Research
While direct evidence of this compound's integration into multi-omics research is still emerging, the use of stable isotope-labeled compounds is a cornerstone of this field. In metabolomics, for instance, deuterated standards are essential for tracing metabolic pathways and quantifying metabolites with high precision. simsonpharma.com The principles applied in broader metabolomics studies using other deuterated compounds are directly applicable to future research involving this compound. Such studies could elucidate the metabolic fate of Erythromycin and its impact on the host and microbial metabolome.
Advancements in Automated Sample Preparation and Analysis using Labeled Standards
The use of deuterated internal standards like this compound is integral to high-throughput analysis, which often relies on automated sample preparation and injection systems. acswrm.org Automation minimizes human error and increases sample throughput, but it can introduce variability. Stable isotope-labeled standards are ideal for correcting such process-related variations. crimsonpublishers.com For example, in large-scale environmental monitoring or clinical studies, where numerous samples are processed, this compound can be added at an early stage to account for any losses or matrix effects during extraction and analysis. acswrm.orgnih.gov The similar physicochemical properties of the deuterated standard to the unlabeled analyte ensure they behave almost identically during sample workup and analysis, leading to more accurate and precise results. nih.gov
Potential for Isotopic Labeling in Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems. Isotopic labeling is a powerful tool in this field for tracking the flow of molecules through metabolic networks. simsonpharma.com Deuterium-labeled compounds, including the potential use of this compound, can serve as tracers to study drug metabolism and its effect on cellular systems in a holistic manner. simsonpharma.comresearchgate.net By following the metabolic fate of deuterated erythromycin, researchers can gain insights into its mechanism of action, potential off-target effects, and the development of resistance. This approach, which has been successfully applied to other deuterated molecules, holds significant promise for future research with this compound. researchgate.net
Unexplored Research Avenues and Methodological Innovations for Deuterated Compounds
The field of deuterated compounds is continually evolving, with ongoing research into novel synthesis methods and applications. simsonpharma.comresearchgate.net For this compound, unexplored avenues could include its use in studying the kinetic isotope effect to understand the enzymatic processes involved in its metabolism. Methodological innovations, such as the development of more sensitive analytical techniques, could enable the detection of Erythromycin and its metabolites at even lower concentrations in complex biological and environmental samples. wiseguyreports.com Furthermore, the synthesis of Erythromycin with deuterium labels at specific, strategic positions could provide more detailed information about its metabolic pathways and interactions with biological targets. pharmafocusasia.com The continued development of cost-effective and efficient synthesis methods for deuterated compounds will be crucial for expanding their use in research. simsonpharma.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
